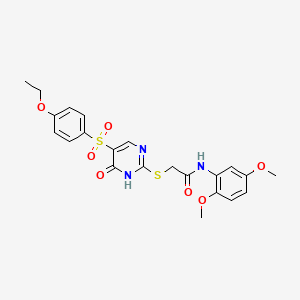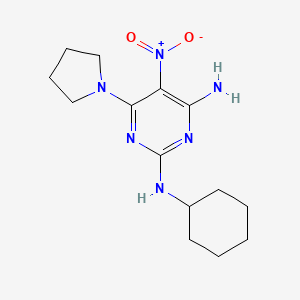![molecular formula C20H18FN3O5S B14971977 N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide](/img/structure/B14971977.png)
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(pyridin-4-YL)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution: Starting with 4-fluorobenzenesulfonyl chloride, which reacts with a furan derivative under basic conditions to form the sulfonyl-furan intermediate.
Amide Bond Formation: The intermediate is then reacted with ethanediamine derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine derivative.
科学的研究の応用
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
類似化合物との比較
Similar Compounds
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-2-YL)methyl]ethanediamide
- N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-3-YL)methyl]ethanediamide
Uniqueness
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N’-[(pyridin-4-YL)methyl]ethanediamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness can result in distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C20H18FN3O5S |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-(pyridin-4-ylmethyl)oxamide |
InChI |
InChI=1S/C20H18FN3O5S/c21-15-3-5-16(6-4-15)30(27,28)18(17-2-1-11-29-17)13-24-20(26)19(25)23-12-14-7-9-22-10-8-14/h1-11,18H,12-13H2,(H,23,25)(H,24,26) |
InChIキー |
GPWDKNAXSNQPLW-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B14971898.png)
![N-(2,6-Dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B14971906.png)
![N1-(4-acetamidophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14971910.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide](/img/structure/B14971911.png)

![N-(2-ethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971929.png)
![N-(3-chlorophenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14971934.png)
![N-{2,8-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2-(3-methylphenyl)acetamide](/img/structure/B14971952.png)
![N-benzyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14971956.png)



![5-{[(4-Methoxyphenyl)carbonyl]amino}-2-(phenylamino)-1,3-thiazole-4-carboxamide](/img/structure/B14971980.png)
![1-(3,5-dimethylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14971982.png)
